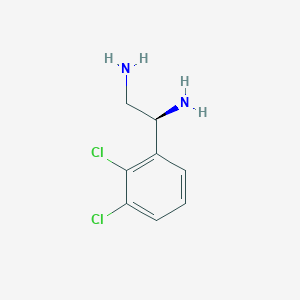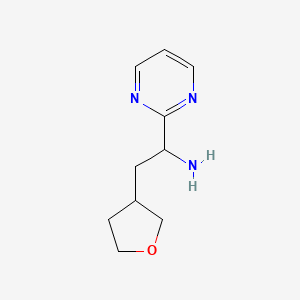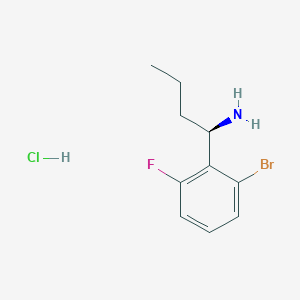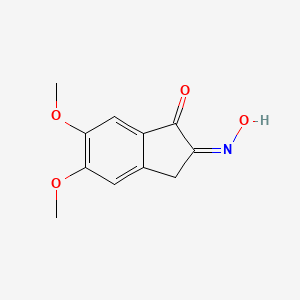
(2Z)-2-hydroxyimino-5,6-dimethoxy-3H-inden-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2Z)-2-hydroxyimino-5,6-dimethoxy-3H-inden-1-one: is an organic compound with a unique structure that includes a hydroxyimino group and two methoxy groups attached to an indene backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (2Z)-2-hydroxyimino-5,6-dimethoxy-3H-inden-1-one typically involves the reaction of 5,6-dimethoxyindan-1-one with hydroxylamine hydrochloride under basic conditions. The reaction proceeds through the formation of an oxime intermediate, which is then converted to the desired product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is carried out in a solvent like ethanol or methanol at elevated temperatures.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions: (2Z)-2-hydroxyimino-5,6-dimethoxy-3H-inden-1-one can undergo various chemical reactions, including:
Oxidation: The hydroxyimino group can be oxidized to form a nitro group.
Reduction: The hydroxyimino group can be reduced to form an amine.
Substitution: The methoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as halides or amines can be used in the presence of a suitable catalyst or under basic conditions.
Major Products:
Oxidation: Formation of 2-nitro-5,6-dimethoxy-3H-inden-1-one.
Reduction: Formation of 2-amino-5,6-dimethoxy-3H-inden-1-one.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: (2Z)-2-hydroxyimino-5,6-dimethoxy-3H-inden-1-one is used as a building block in organic synthesis, particularly in the development of new heterocyclic compounds and ligands for catalysis.
Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor or as a probe for studying enzyme mechanisms.
Industry: In the industrial sector, this compound can be used in the synthesis of advanced materials, such as polymers or dyes.
Wirkmechanismus
The mechanism of action of (2Z)-2-hydroxyimino-5,6-dimethoxy-3H-inden-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyimino group can form hydrogen bonds or coordinate with metal ions, influencing the activity of the target molecule. The methoxy groups can also contribute to the compound’s binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
(2E)-2-hydroxyimino-5,6-dimethoxy-3H-inden-1-one: The E-isomer of the compound, which has different stereochemistry.
5,6-dimethoxyindan-1-one: The precursor to the compound, lacking the hydroxyimino group.
2-amino-5,6-dimethoxy-3H-inden-1-one: The reduced form of the compound.
Uniqueness: (2Z)-2-hydroxyimino-5,6-dimethoxy-3H-inden-1-one is unique due to its specific stereochemistry and the presence of both hydroxyimino and methoxy groups
Eigenschaften
Molekularformel |
C11H11NO4 |
|---|---|
Molekulargewicht |
221.21 g/mol |
IUPAC-Name |
(2Z)-2-hydroxyimino-5,6-dimethoxy-3H-inden-1-one |
InChI |
InChI=1S/C11H11NO4/c1-15-9-4-6-3-8(12-14)11(13)7(6)5-10(9)16-2/h4-5,14H,3H2,1-2H3/b12-8- |
InChI-Schlüssel |
AXBBGHFTZOZJHA-WQLSENKSSA-N |
Isomerische SMILES |
COC1=C(C=C2C(=C1)C/C(=N/O)/C2=O)OC |
Kanonische SMILES |
COC1=C(C=C2C(=C1)CC(=NO)C2=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


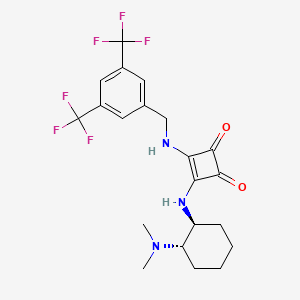

![Tert-butyl5,5-difluoro-2,8-diazaspiro[5.5]undecane-2-carboxylate](/img/structure/B15238450.png)

![5-Bromo-1-[(pyrimidin-2-yl)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B15238454.png)
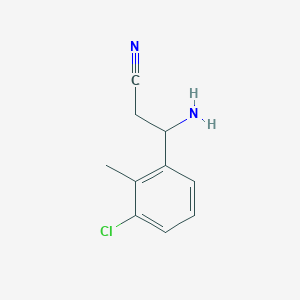
![2-Bromo-7,8-dihydrobenzo[4,5]imidazo[1,2-B]pyridazin-9(6H)-one](/img/structure/B15238469.png)

